2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the propanoic acid group. One common method involves the use of 3-bromo-4-fluorobenzene as the starting material. This compound can be reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride to introduce the methyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases in substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted phenylpropanoic acids can be obtained.
Oxidation Products: Carboxylates or ketones can be formed.
Reduction Products: Alcohols or alkanes can be obtained.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or analgesic properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or liquid crystals, due to its unique electronic properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The bromine and fluorine atoms can enhance the binding affinity of the compound to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methylpropanoic acid moiety also adds to its distinct properties, making it a valuable compound for various applications .
Properties
CAS No. |
1314723-91-5 |
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Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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